(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate
Description
Properties
IUPAC Name |
(2Z)-1,1,3-trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N2S.BF4/c1-45(2)40(47(5)38-27-23-31-15-10-12-21-36(31)42(38)45)29-25-33-17-14-18-34(44(33)49-35-19-8-7-9-20-35)26-30-41-46(3,4)43-37-22-13-11-16-32(37)24-28-39(43)48(41)6;2-1(3,4)5/h7-13,15-16,19-30H,14,17-18H2,1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZVFHRMQVQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)SC8=CC=CC=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)SC8=CC=CC=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45BF4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Complexity and Conjugation
- Simple Indolium Salts (e.g., 1a, 1b in ) :
These compounds, such as 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate, lack the extended conjugation seen in the target compound. Their single indole ring and benzylidene substituents result in smaller π-systems, leading to absorption maxima at lower wavelengths (e.g., ~400–450 nm) compared to the target compound’s likely near-infrared absorption .
Substituent Effects
- Phenylsulfanyl vs. Alkyl/Methoxy Groups :
The phenylsulfanyl group in the target compound increases lipophilicity compared to analogs with methyl (1a) or methoxy (1b) substituents. This difference impacts solubility; for example, 1a and 1b are soluble in CH₂Cl₂/Et₂O, whereas the target compound may require more polar solvents like DMSO .
Electronic and Spectroscopic Properties
- Extended Conjugation :
The target compound’s conjugated system delocalizes π-electrons across multiple aromatic and ethenyl groups, reducing the HOMO-LUMO gap. This is evident in compounds like those in (indole-hydrazine derivatives), where additional conjugation shifts absorption bands.
Counterion Role
- Tetrafluoroborate (BF₄⁻) vs. Other Anions: BF₄⁻ is chosen for its non-coordinating nature and stability in oxidative conditions. In , BF₄⁻ stabilizes an iridium complex, similar to its role in the target compound. Comparatively, perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻) might offer different solubility profiles but pose safety risks (e.g., ClO₄⁻ is explosive) .
Data Tables
Table 2: Counterion Effects
| Counterion | Stability | Solubility | Example Use |
|---|---|---|---|
| BF₄⁻ | High | Polar solvents | Target compound, Ir complexes |
| PF₆⁻ | Moderate | Low polarity | Ionic liquids |
| ClO₄⁻ | Low | Variable | Rare due to safety concerns |
Research Findings and Implications
- Optoelectronic Potential: The target compound’s extended conjugation suggests utility in organic LEDs or dye-sensitized solar cells, akin to indole-based dyes in .
- Stereochemical Complexity : Z/E isomerism at multiple sites (evident in NMR data for 1a/1b ) may lead to polymorphic crystal forms, impacting solid-state properties .
- Synthetic Challenges : Multi-step synthesis with stringent stereochemical control (e.g., E/Z selectivity) limits scalability compared to simpler indolium salts .
Preparation Methods
Core Benzo[e]indole Synthesis
The benzo[e]indole scaffold is constructed via Friedel-Crafts alkylation or cyclization of naphthalene derivatives. A modified Laas-Nissen procedure (as described for 2,3,3-trimethyl-3H-benzo[g]indole) employs ZnCl₂ catalysis in xylene at 200–210°C for 8–12 hours. For the target compound, 1,8-naphthalic anhydride may serve as the starting material. Bromination at the 5-position using Br₂/Ag₂SO₄ in H₂SO₄ (60°C, 8–10 hours) introduces a reactive site for subsequent functionalization.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂ (1.26 eq), Ag₂SO₄ (0.5 eq), H₂SO₄, 60°C | 47% |
| Cyclization | ZnCl₂, xylene, reflux | 29% |
Quaternization of the indole nitrogen and methyl group introduction occur via sequential alkylation. Using methyl iodide (3 eq) in acetonitrile under N₂ at 80°C for 24 hours achieves N-methylation. Excess methylating agent ensures complete substitution, as observed in analogous 1-butyl-2-methylbenzo[cd]indol-1-ium salts. Steric hindrance from adjacent substituents may necessitate prolonged reaction times (48–72 hours).
Optimization Note
- Purity Monitoring : ¹H NMR detects residual alkyl halides (δ 3.0–4.5 ppm).
- Yield Limitation : Competitive C-methylation reduces yields to ~60%, requiring chromatographic purification (SiO₂, CH₂Cl₂/MeOH 95:5).
Ethenyl Bridge Formation
The conjugated ethenyl linker is installed via a Heck coupling or Wittig reaction. A palladium-catalyzed approach using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 120°C for 12 hours couples vinylboronic acid to the brominated benzo[e]indole. Alternatives include Horner-Wadsworth-Emmons olefination with phosphonates, yielding Z/E ratios >9:1 under microwave irradiation.
Spectroscopic Validation
- ¹H NMR : Trans-vinylic protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz).
- UV-Vis : λmax ~550 nm confirms extended π-conjugation.
Phenylsulfanyl Group Incorporation
Thiol-ene "click" chemistry introduces the phenylsulfanyl moiety. Irradiation (365 nm) of the cyclohexenylidene intermediate with thiophenol (1.2 eq) and DMPA photoinitiator in THF for 2 hours achieves regioselective anti-Markovnikov addition. Competitive oxidation to sulfones is mitigated by degassing with N₂.
Reaction Table
| Parameter | Value |
|---|---|
| Solvent | THF |
| Light Source | 365 nm LED |
| Conversion | >90% (HPLC) |
| Byproduct | <5% sulfoxide (TLC) |
Quaternization and Anion Exchange
Final quaternization uses methyl triflate (2 eq) in acetone at 50°C for 6 hours, followed by anion exchange with NaBF₄ (3 eq) in H₂O/CH₂Cl₂ (1:1). Stirring for 48 hours ensures complete BF₄⁻ substitution, as validated by ion chromatography (Br⁻ < 0.1%).
Critical Considerations
- Solvent Choice : Aqueous methanol improves NaBF₄ solubility but risks hydrolysis; dichloromethane minimizes side reactions.
- Drying : Vacuum drying at 60°C for 72 hours removes residual solvents.
Purification and Characterization
Final purification involves recrystallization from acetonitrile/ethyl acetate (1:3), yielding needle-like crystals. Purity is assessed via:
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent | THF/DCM (3:1 v/v) | |
| Temperature | 70°C | |
| Purification | Silica gel chromatography |
Q. Table 2. Stability Data
| Condition | Half-Life (Days) | Degradation Pathway |
|---|---|---|
| 25°C, dark | >90 | N/A |
| 40°C, 75% RH | 7 | Hydrolysis of sulfanyl |
| UV light (365 nm) | 3 | Photooxidation of ethenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
